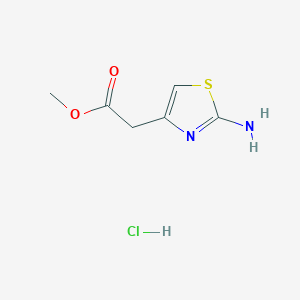

Chlorhydrate de (2-amino-thiazol-4-yl)-acide acétique méthylique

Vue d'ensemble

Description

(2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Applications De Recherche Scientifique

Synthèse des aminothiazoles

Les aminothiazoles sont synthétisés par diverses méthodes, souvent confrontées à des défis tels que de faibles rendements et des procédures d'isolement difficiles. Le composé en question peut être utilisé dans des protocoles de synthèse polymériques ou à support solide, qui sont privilégiés pour leur exécution facile, leurs rendements de produits accrus, leur sélectivité accrue, leurs procédures de mise en œuvre simples et la récupération des catalyseurs .

Applications antibactériennes

Les dérivés du thiazole, y compris notre composé d'intérêt, ont montré une activité antibactérienne significative contre diverses bactéries et pathogènes. Ils sont cruciaux dans le développement de nouveaux agents antimicrobiens capables de lutter contre la résistance bactérienne .

Propriétés anticancéreuses

Le motif structurel des aminothiazoles est connu pour posséder des activités antitumorales. Cela en fait des molécules précieuses en chimie médicinale pour la conception de nouveaux médicaments anticancéreux .

Recherche antivirale

Les aminothiazoles ont été signalés comme présentant des propriétés antivirales. Cela comprend des applications potentielles dans le traitement des maladies causées par des virus .

Activités anti-inflammatoires et analgésiques

En raison de leurs propriétés anti-inflammatoires et analgésiques, les aminothiazoles sont étudiés pour leur utilisation dans le traitement des affections impliquant une inflammation et une douleur .

Effets psychotropes

Certains aminothiazoles agissent sur le système nerveux central et sont étudiés pour leurs effets psychotropes, qui pourraient être bénéfiques dans le traitement de divers troubles psychiatriques .

Utilisations antifongiques et antituberculeuses

Ces composés sont également étudiés pour leurs activités antifongiques et antituberculeuses, qui sont importantes dans le traitement des infections fongiques et de la tuberculose .

Applications dans l'industrie des polymères

Dans l'industrie des polymères, les aminothiazoles sont utiles dans la synthèse des polymères, qui ont une large gamme d'applications dans différents domaines .

Mécanisme D'action

Target of Action

Methyl 2-(2-aminothiazol-4-yl)acetate hydrochloride, also known as (2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride, is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of bacterial cell walls, making it a potential target for antibacterial agents .

Mode of Action

The compound interacts with its target enzyme through protein-ligand interactions . The binding affinity of the compound to the enzyme is influenced by the presence of a hydroxyl group substituted on the benzene ring . The compound with the highest binding affinity was found to be an antagonist against the target enzyme .

Biochemical Pathways

The compound affects the biochemical pathway involved in the biosynthesis of bacterial cell walls . By acting as an antagonist against the target enzyme, it disrupts the normal functioning of this pathway, leading to the inhibition of cell wall synthesis . This results in the bactericidal or bacteriostatic effect of the compound .

Pharmacokinetics

Its lipophilicity (Log Po/w) is estimated to be 1.47 (iLOGP) and 0.43 (XLOGP3) .

Result of Action

The compound exhibits moderate to significant antibacterial and antifungal potential . It has shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also exhibits antifungal potential against Candida glabrata and Candida albicans .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. The compound should be stored under inert gas (nitrogen or argon) at 2–8 °C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Amino Group: The amino group is introduced by reacting the thiazole intermediate with ammonia or an amine.

Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Chemistry:

- Used as an intermediate in the synthesis of more complex thiazole derivatives.

- Employed in the development of new synthetic methodologies.

Biology and Medicine:

- Potential use as a building block for pharmaceuticals, particularly those targeting bacterial or fungal infections.

- Investigated for its role in the synthesis of compounds with anticancer, antioxidant, and anti-inflammatory properties .

Industry:

- Utilized in the production of agrochemicals and dyes.

- Explored for its applications in material science due to its unique structural properties.

Comparaison Avec Des Composés Similaires

2-Aminothiazole: A simpler analog without the acetic acid methyl ester group.

4-Methylthiazole: Lacks the amino group but retains the thiazole core.

Thiazole-4-carboxylic acid: Contains a carboxylic acid group instead of the ester.

Uniqueness: (2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the amino group and the ester group allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.

Propriétés

IUPAC Name |

methyl 2-(2-amino-1,3-thiazol-4-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.ClH/c1-10-5(9)2-4-3-11-6(7)8-4;/h3H,2H2,1H3,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLJYTHCPIQKNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CSC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424935 | |

| Record name | (2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76629-18-0 | |

| Record name | 4-Thiazoleacetic acid, 2-amino-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76629-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid](/img/structure/B1277079.png)

![4-[(4-Bromobenzyl)oxy]benzoic acid](/img/structure/B1277081.png)

![5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1277083.png)

![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B1277100.png)